1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
Beschreibung
1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound featuring a chromanone core fused to a pyrrolidine ring via a sulfonyl bridge substituted with a 2-chlorophenyl group. This structural motif is designed to leverage the conformational rigidity of spiro systems and the bioactivity of sulfonyl-containing compounds.
Eigenschaften
IUPAC Name |
1'-(2-chlorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQHLIIWNXLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process. One common method includes the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones using polyphosphate ester (PPE) as a dehydrating agent . The reaction conditions often involve the use of 4-(N,N-dimethylamino)pyridine (DMAP) to enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate the efficient synthesis of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1’-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For instance, it may act as an inhibitor of microbial enzymes, disrupting essential metabolic pathways and resulting in antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Role of the Sulfonyl Group
Sulfonyl-containing spiro derivatives exhibit enhanced cytotoxic activity compared to carbonyl or alkyl-linked analogs. For example, compound 16 (spiro[chroman-2,4'-piperidin]-4-one with a phenylsulfonyl group) showed IC50 values of 0.31–5.62 μM across three cancer cell lines (MCF-7, A2780, HT-29), outperforming trimethoxyphenyl derivative 15 (IC50 = 18.77–47.05 μM) . The electron-withdrawing nature of the sulfonyl group likely enhances binding to cellular targets, such as apoptosis-inducing proteins or kinases .
Impact of Aryl Substituents
- 2-Chlorophenyl vs. Phenyl : The 2-chlorophenyl group in the target compound introduces steric and electronic effects. Chlorine’s ortho position may improve target interaction compared to unsubstituted phenyl (as in compound 16), though direct data are lacking.
- p-Tolyl vs. Phenyl : Replacing phenyl with p-tolyl (compound 17) reduced potency (IC50 = 1.84–9.12 μM), suggesting electron-donating groups diminish activity . This supports the hypothesis that electron-withdrawing substituents (e.g., Cl) enhance efficacy.
Spiro Ring Variations
The target compound’s pyrrolidine spiro ring differs from piperidine analogs (e.g., compound 16). Piperidine’s larger ring size may offer conformational flexibility, but pyrrolidine’s compact structure could improve metabolic stability. Further studies are needed to compare their pharmacokinetic profiles.
Biologische Aktivität
1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound belonging to the class of spiro compounds, which are characterized by their unique structural features and biological activities. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, based on various studies and research findings.
Chemical Structure
The compound features a spirocyclic structure that combines a chroman and a pyrrolidine moiety, which contributes to its biological activity. The presence of the 2-chlorophenyl sulfonyl group enhances its pharmacological profile.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of spiro compounds. For instance, a study synthesized various spiro derivatives and assessed their activity against multiple bacterial strains. The results indicated that certain spiro compounds exhibited significant antimicrobial effects, suggesting that 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one may possess similar properties due to its structural characteristics .
2. Anti-inflammatory Activity
Research has demonstrated that spiro compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro evaluations showed that related compounds inhibited both COX-1 and COX-2 enzymes with a selectivity index higher than that of celecoxib, a known anti-inflammatory drug. This indicates potential for 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one as an anti-inflammatory agent .
3. Anticancer Activity
The anticancer potential of spiro compounds has been extensively studied. A related compound was found to exhibit significant cytotoxicity against human leukemia cells (HL-60), indicating that the spiro structure may enhance anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells . Further studies are required to specifically evaluate the anticancer effects of 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one.
Case Studies
- Antimicrobial Evaluation : A study synthesized various spiro derivatives and tested them against four bacterial species. The results showed that some derivatives had promising antibacterial activity, indicating that modifications in the structure can lead to enhanced efficacy .
- Inflammatory Response : In another study focused on COX inhibition, several spiro compounds were evaluated for their anti-inflammatory effects in animal models, demonstrating significant reductions in inflammation markers compared to controls .
Research Findings Summary
Q & A
Q. What are the key synthetic pathways for synthesizing 1'-((2-chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one?
The synthesis typically involves multi-step protocols:
- Step 1 : Preparation of a spirocyclic intermediate (e.g., tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate) via thermal condensation of 2-hydroxyacetophenone and N-Boc piperidone in methanol, catalyzed by pyrrolidine .
- Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield a free amine intermediate .
- Step 3 : Coupling with 2-chlorophenylsulfonyl chloride in the presence of triethylamine (TEA) in DCM or THF at 60°C for 5–6 hours .
- Purification : Recrystallization from ethanol ensures high purity (>95%) .
Q. What structural features of this compound contribute to its biological activity?
- The spirocyclic chroman-pyrrolidinone core imposes conformational rigidity, enhancing target binding specificity .
- The 2-chlorophenylsulfonyl group introduces electron-withdrawing effects, improving solubility and enabling interactions with hydrophobic pockets in enzymes (e.g., acetyl-CoA carboxylase or histone deacetylases) .
- The 4-one moiety may act as a hydrogen bond acceptor, critical for stabilizing protein-ligand interactions .
Q. How is the cytotoxicity of this compound evaluated in vitro?
- Cell lines : Standard cancer models (e.g., MCF-7 breast, A2780 ovarian, HT-29 colorectal) are used .
- MTT assay : Cells are treated with the compound for 48–72 hours, and viability is quantified via mitochondrial reduction of tetrazolium dye. IC50 values are calculated using dose-response curves .
- Positive controls : Doxorubicin or cisplatin are often included for benchmarking .
Advanced Research Questions
Q. How does the sulfonyl group influence structure-activity relationships (SAR) compared to carbonyl spacers?
- Enhanced potency : Sulfonyl derivatives (e.g., compound 16 in ) exhibit lower IC50 values (0.31–5.62 μM) than carbonyl analogs (e.g., compound 15: IC50 18.77–47.05 μM) due to improved electron-withdrawing capacity and metabolic stability .
- Mechanistic divergence : Sulfonyl groups may facilitate apoptosis via caspase-3 activation, while carbonyl analogs show weaker pro-apoptotic effects .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Model selection : Discrepancies (e.g., HT-29 vs. MCF-7 sensitivity) may arise from differences in drug efflux (e.g., P-gp expression) or apoptotic pathway activation. Validate using isogenic cell lines or CRISPR knockouts .
- Secondary assays : Combine MTT with Annexin V/PI flow cytometry to quantify apoptosis and distinguish cytostatic vs. cytotoxic effects .
Q. How can researchers optimize this compound for in vivo studies?
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to predict bioavailability .
- Toxicity screening : Use zebrafish or rodent models to evaluate hepatotoxicity and neurotoxicity .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tumor targeting .
Q. What mechanisms underlie its pro-apoptotic activity?
- Cell cycle arrest : Flow cytometry reveals accumulation of MCF-7 cells in sub-G1 (apoptotic) and G2-M phases, suggesting DNA damage checkpoint activation .
- Mitochondrial pathway : Upregulation of Bax/Bcl-2 ratio and cytochrome c release, confirmed via Western blotting .
- Caspase activation : Caspase-3/7 cleavage observed in luminescence assays .
Methodological Considerations
Q. How should researchers address low yields in the final coupling step?
Q. What analytical techniques validate compound purity and structure?
Q. How can SAR studies be designed to balance potency and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
